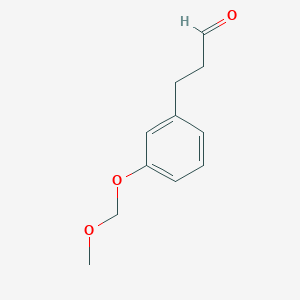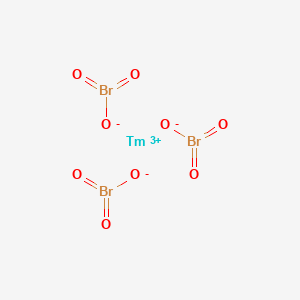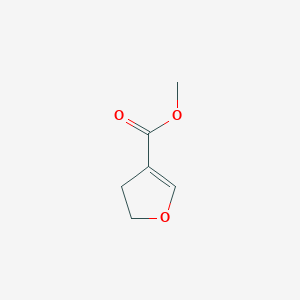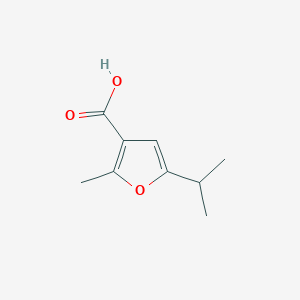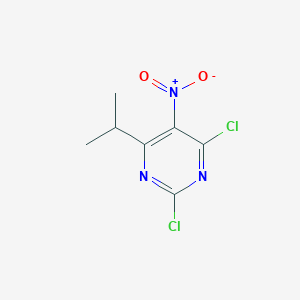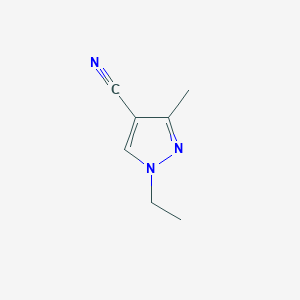
4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid
Vue d'ensemble
Description
4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid, commonly known as FFB, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). FFB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal and agricultural research.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
A study detailed the efficient one-pot synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins using Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation. These compounds, including derivatives of 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid, play a crucial role in designing highly effective therapeutics by enhancing their lipophilicity, bioavailability, and uptake due to the presence of fluorine atoms (Prakash et al., 2010).
Polymer Science and Material Chemistry
Research on polymers highlights the synthesis of novel poly(arylene ether)s containing multi-substituted pentaphenylene moieties derived from monomers related to 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid. These polymers showcase high thermal stability, excellent solubility in various organic solvents, and potential applications in optical materials due to their transparent nature and high glass-transition temperatures (Liaw et al., 2007).
Novel Synthetic Methodologies
A study introduced a method for the metal-free oxidative fluorination of phenols with [18F]fluoride, showcasing the utility of derivatives of the compound in radiolabeling for PET imaging. This demonstrates the compound's relevance in creating labeled molecules for diagnostic applications (Gao et al., 2012).
Fluorinated Compounds in Chemical Synthesis
Research on fluorinated compounds for fuel cell membranes discusses the synthesis and application of functional fluoropolymers, derived from or related to 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid, in creating efficient and stable membranes for fuel cells (Souzy & Améduri, 2005).
Catalysis and Fluorine Chemistry
Another research effort described the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides, a methodology that could potentially involve or be adapted to use compounds similar to 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid, indicating the compound's versatility in facilitating novel coupling reactions (Moon et al., 2009).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-(trifluoromethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c12-8-4-1-7(2-5-8)3-6-9(10(16)17)11(13,14)15/h1-2,4-5,9H,3,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFKBGMJHBFEOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584858 | |
| Record name | 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid | |
CAS RN |
932710-60-6 | |
| Record name | 4-Fluoro-α-(trifluoromethyl)benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932710-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 932710-60-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




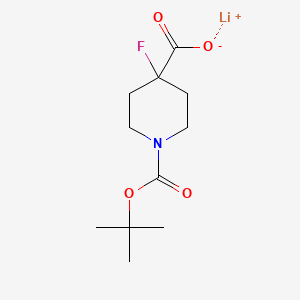
![Dinaphtho[1,2-b:2',3'-d]furan](/img/structure/B1627898.png)
